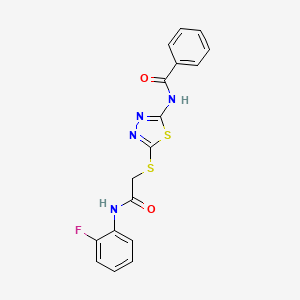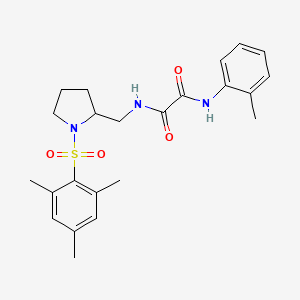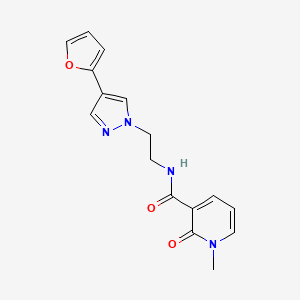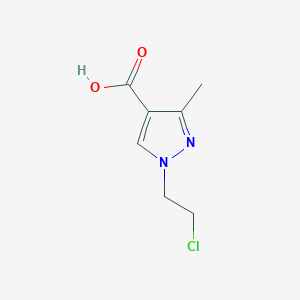![molecular formula C15H14N2O2S B2909094 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 743444-19-1](/img/structure/B2909094.png)
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core with a carboxylic acid functional group and a methyl-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed desirable fitting patterns in the active site of a target protein, characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
It’s known that pyrazole derivatives can have significant impacts on various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s molecular weight (28635) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that this compound may have significant impacts at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thieno[2,3-c]pyrazole derivative with a methyl-substituted benzyl halide in the presence of a base. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl-substituted phenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thienopyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the thieno ring.
4-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid: Similar but with a different substitution pattern on the pyrazole ring.
1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Similar but without the methyl group on the thieno ring.
Uniqueness
3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-3-5-11(6-4-9)8-17-14-12(10(2)16-17)7-13(20-14)15(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTBZZIEHFDKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(S3)C(=O)O)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2909011.png)

![3-(benzenesulfonyl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2909013.png)
![3,4-dimethoxy-N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2909014.png)
![2-Methanesulfonyl-5-methyl-n-[1-(3-methylphenyl)cyclopentyl]pyrimidine-4-carboxamide](/img/structure/B2909015.png)
![N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2909017.png)

![4-[3-Methyl-5-(2-Methylphenyl)-4H-1,2,4-Triazol-4-Yl]Phenol](/img/structure/B2909022.png)
![4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2909024.png)





